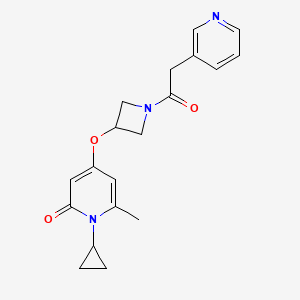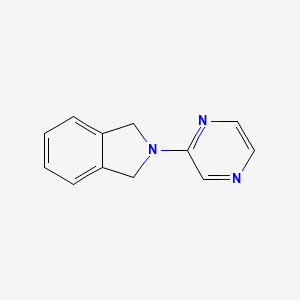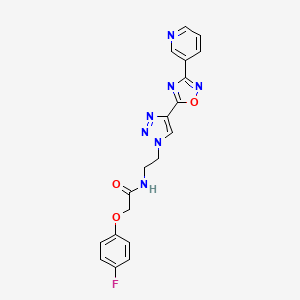![molecular formula C23H26N4O5 B2538580 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate CAS No. 1351614-90-8](/img/structure/B2538580.png)
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate" is a chemically synthesized molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with a piperidine core and benzimidazole moiety, such as those described in the first paper, have shown hypotensive effects and alpha-adrenergic blocking activities . Similarly, piperidine carboxamides with different substituents have been identified as antiproliferative agents acting as tubulin inhibitors . These findings suggest that the compound could potentially exhibit similar pharmacological activities due to structural similarities.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting with a piperidine backbone. For example, the synthesis of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles involved resolving threo isomers via diastereomeric carbamates and obtaining erythro isomers through oxidation and reduction sequences . Another synthesis approach for related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one derivatives, includes reactions with chloromethylpyridine followed by characterization techniques like NMR and X-ray diffraction . These methods could potentially be adapted for the synthesis of "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate."
Molecular Structure Analysis
The molecular structure of compounds with a piperidine and benzimidazole core is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be nonplanar with the piperidine ring exhibiting a chair conformation . The dihedral angle between the pyridine and benzene rings in this compound was significant, indicating that the spatial arrangement of the substituents could play a crucial role in the biological activity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of piperidine-based compounds can vary depending on the substituents attached to the core structure. The presence of an imidazole ring, as seen in some of the synthesized compounds, suggests potential for interactions with biological targets such as enzymes or receptors . The specific chemical reactions and interactions of "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate" would need to be studied further to understand its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystallographic analysis of a related compound revealed a specific crystal system and space group, along with density and molecular weight . These properties are essential for understanding the compound's stability, solubility, and potential formulation into a drug product. The antiproliferative piperidine carboxamides were optimized for potency, indicating that small changes in the structure can significantly impact the biological activity .
Applications De Recherche Scientifique
Ligand-based Radiopharmaceuticals
A study by Mundwiler et al. (2004) explored mixed ligand fac-tricarbonyl complexes, including those with imidazole and benzyl isocyanide, for potential applications in radiopharmaceuticals. This research could provide a foundation for utilizing compounds like 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate in medical imaging and therapy, particularly in labeling bioactive molecules (Mundwiler et al., 2004).
Novel Synthetic Pathways
Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, suggesting potential synthetic applications and pathways for complex derivatives of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate. Their work provides insights into the chemical behavior and synthetic possibilities of such compounds (Yıldırım et al., 2005).
Antimycobacterial Activity
Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. While not directly mentioning 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate, their research into similar structures suggests potential antimicrobial applications for such compounds (Lv et al., 2017).
Antibacterial Compounds
Research by Khalid et al. (2016) on N-substituted derivatives of related compounds showed moderate to significant antibacterial activity. This indicates the potential of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate and its derivatives in developing new antibacterial agents (Khalid et al., 2016).
Electrochemical Applications
Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) studied the effects of heterocyclic organic compounds, including imidazole and piperidine derivatives, on the electrochemical coloring of anodized aluminum. This suggests potential applications of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate in surface finishing technologies (Moshohoritou et al., 1994).
Propriétés
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N-(2-methylphenyl)piperidine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.C2H2O4/c1-16-6-2-3-7-18(16)23-21(26)24-12-10-17(11-13-24)14-25-15-22-19-8-4-5-9-20(19)25;3-1(4)2(5)6/h2-9,15,17H,10-14H2,1H3,(H,23,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDRJHIGJSOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)
![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)




![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)
![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)
![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)